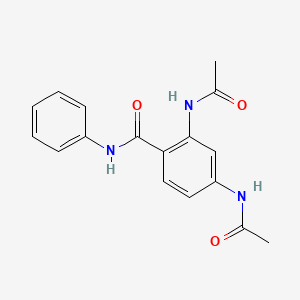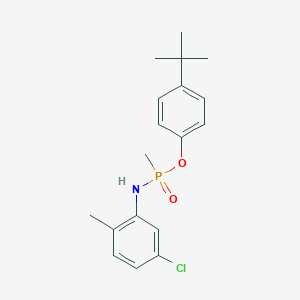
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate
Übersicht
Beschreibung
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, also known as Cl-Me-Ph-4-t-Bu-PMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.
Wirkmechanismus
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA acts as a competitive inhibitor of GCPII, binding to the active site of the enzyme and preventing the hydrolysis of N-acetylaspartylglutamate (NAAG), a neuropeptide that is involved in the regulation of glutamatergic neurotransmission. By inhibiting GCPII, this compound-Bu-PMPA increases the levels of NAAG in the brain, which in turn modulates the release of glutamate and reduces the excitotoxicity that is associated with various neurological disorders.
Biochemical and Physiological Effects:
This compound-Bu-PMPA has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of glutamate in the brain, which is associated with the reduction of neurotoxicity and neuroinflammation. Additionally, this compound-Bu-PMPA has been shown to have analgesic properties, reducing pain in animal models of chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has several advantages for lab experiments, including its high potency and selectivity for GCPII. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its use in animal models may not fully reflect its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the research and development of 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA. One potential area of research is the exploration of its efficacy and safety in humans for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, there is a need for the development of more water-soluble analogs of this compound-Bu-PMPA that can be administered more easily in vivo. Finally, further studies are needed to explore its potential applications in the treatment of other diseases, such as cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has been extensively studied for its potential applications in the treatment of various diseases, including HIV, chronic pain, and addiction. It has been found to be a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that is involved in the regulation of glutamatergic neurotransmission. GCPII has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-[(4-tert-butylphenoxy)-methylphosphoryl]-5-chloro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClNO2P/c1-13-6-9-15(19)12-17(13)20-23(5,21)22-16-10-7-14(8-11-16)18(2,3)4/h6-12H,1-5H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSXUSPJTRIFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(2,3,4-trimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3743889.png)
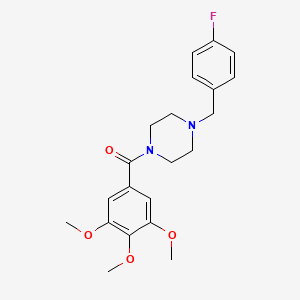
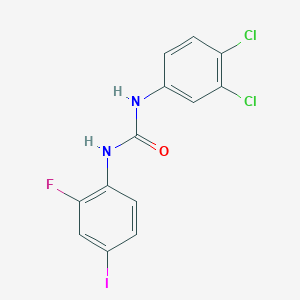
![2,2'-[(3-nitrophenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3743918.png)
![2-chloro-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B3743940.png)
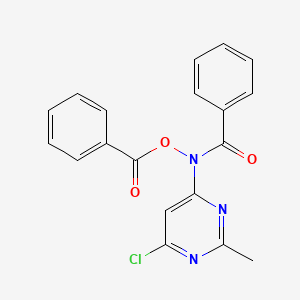
![1-[3,4,4-trichloro-1-(4-morpholinyl)-2-nitro-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B3743952.png)
![4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3743955.png)
![4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743965.png)
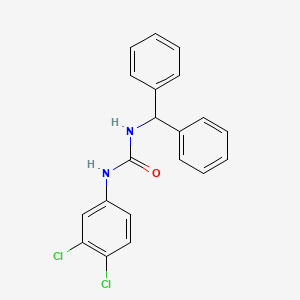
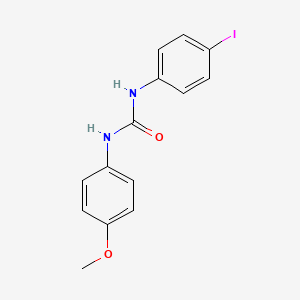
![4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}](/img/structure/B3743975.png)
![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]diacetamide](/img/structure/B3743984.png)
